S-(4-Pentylphenyl) 4-(hexyloxy)benzene-1-carbothioate
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Overview
Description
S-(4-Pentylphenyl) 4-(hexyloxy)benzene-1-carbothioate: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a pentylphenyl group and a hexyloxy group, connected through a carbothioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-(hexyloxy)benzene-1-carbothioate typically involves the following steps:
Formation of the Pentylphenyl Group: The pentyl group is introduced to the phenyl ring through Friedel-Crafts alkylation using pentyl chloride and aluminum chloride as a catalyst.
Introduction of the Hexyloxy Group: The hexyloxy group is added to the benzene ring via a nucleophilic substitution reaction, where hexanol reacts with a suitable leaving group on the benzene ring.
Formation of the Carbothioate Linkage: The final step involves the reaction of the substituted benzene rings with thiophosgene to form the carbothioate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbothioate linkage, potentially converting it to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., Br2) with a Lewis acid catalyst (e.g., FeBr3).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Thiols, sulfides.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure may serve as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and adhesive properties.
Electronics: It can be utilized in the production of organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-(hexyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its aromatic rings and carbothioate linkage. The compound can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, influencing the activity of enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- S-(4-Ethoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Methylphenyl) 4-(butyloxy)benzene-1-carbothioate
Comparison:
- Structural Differences: The length and nature of the alkyl chains (pentyl, heptyloxy, butyloxy) and the substituents on the benzene rings (ethoxy, methyl) differentiate these compounds.
- Unique Properties: S-(4-Pentylphenyl) 4-(hexyloxy)benzene-1-carbothioate stands out due to its specific combination of pentyl and hexyloxy groups, which may confer unique solubility, reactivity, and interaction properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
61518-98-7 |
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Molecular Formula |
C24H32O2S |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-hexoxybenzenecarbothioate |
InChI |
InChI=1S/C24H32O2S/c1-3-5-7-9-19-26-22-15-13-21(14-16-22)24(25)27-23-17-11-20(12-18-23)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
JQQCNGVDZFKAFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
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